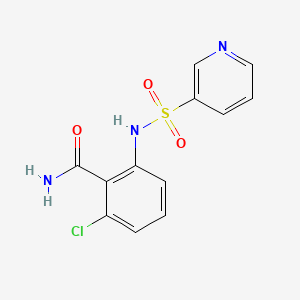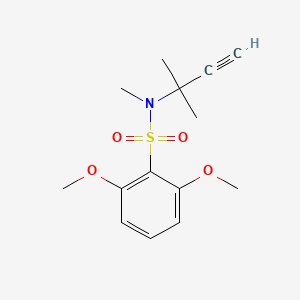![molecular formula C18H23NO3 B6708203 N-[4-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]cyclopent-3-ene-1-carboxamide](/img/structure/B6708203.png)
N-[4-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]cyclopent-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]cyclopent-3-ene-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a hydroxycyclohexyl group, an oxyphenyl group, and a cyclopentene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]cyclopent-3-ene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydroxycyclohexyl group, the attachment of the oxyphenyl group, and the final cyclopentene carboxamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]cyclopent-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carboxamide group would yield an amine.
Scientific Research Applications
N-[4-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]cyclopent-3-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]cyclopent-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group may interact with enzymes or receptors, modulating their activity. The oxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopentene carboxamides and hydroxycyclohexyl derivatives. Examples include:
- N-[4-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide.
- Multifunctionalized cyclopent-3-ene-1-carboxamides .
Uniqueness
N-[4-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]cyclopent-3-ene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]cyclopent-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-16-7-3-4-8-17(16)22-15-11-9-14(10-12-15)19-18(21)13-5-1-2-6-13/h1-2,9-13,16-17,20H,3-8H2,(H,19,21)/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXLAGDYFQITLO-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)OC2=CC=C(C=C2)NC(=O)C3CC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)OC2=CC=C(C=C2)NC(=O)C3CC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-[[3-[[Methyl(propan-2-yl)amino]methyl]phenyl]methylamino]ethyl]phenol](/img/structure/B6708125.png)
![2-[3-[[(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl]phenoxy]acetamide](/img/structure/B6708132.png)
![3-[1-[[1-[6-(Methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methylamino]ethyl]phenol](/img/structure/B6708137.png)
![(8-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-[5-(methoxymethyl)furan-2-yl]methanone](/img/structure/B6708142.png)
![1-(3-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea](/img/structure/B6708160.png)
![2-[(2-methoxy-5-methylphenyl)sulfonylamino]-N-pyridin-3-ylacetamide](/img/structure/B6708161.png)
![Methyl 5-[(1-cyano-1-cyclopropylethyl)-methylsulfamoyl]-2-methylbenzoate](/img/structure/B6708177.png)

![3-[1-[(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)amino]ethyl]phenol](/img/structure/B6708185.png)
![[4-(3-Hydroxypropyl)piperidin-1-yl]-(3-phenoxypyridin-2-yl)methanone](/img/structure/B6708186.png)
![3-cyclopropyl-N-[2-[(3,4-difluorophenyl)methyl]-3-hydroxypropyl]-1,2-oxazole-5-carboxamide](/img/structure/B6708197.png)
![N-[(1-cyclopropylbenzimidazol-2-yl)methylsulfamoyl]-2,2,2-trifluoroethanamine](/img/structure/B6708199.png)

![3-(8-oxaspiro[4.5]decan-4-ylcarbamoylamino)-N-propylpropanamide](/img/structure/B6708214.png)
